molecular formula C19H23N5O3 B11199352 Ethyl 1-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperidine-4-carboxylate

Ethyl 1-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperidine-4-carboxylate

Cat. No.: B11199352
M. Wt: 369.4 g/mol
InChI Key: ADNMWZSVNQEZQN-UHFFFAOYSA-N
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Description

Ethyl 1-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts such as palladium or nickel, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .

Properties

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 1-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C19H23N5O3/c1-2-27-18(26)13-8-10-24(11-9-13)19-21-12-15(16(20)23-19)17(25)22-14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3,(H,22,25)(H2,20,21,23)

InChI Key

ADNMWZSVNQEZQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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